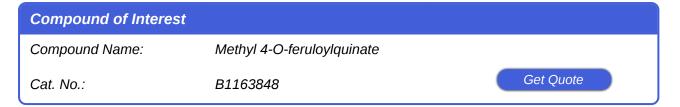


A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-O-feruloylquinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physicochemical properties of **Methyl 4-O-feruloylquinate** (CAS No: 195723-10-5), a natural product isolated from plants such as Stemona japonica.[1][2] This document collates available data on its chemical and physical characteristics, outlines relevant experimental protocols for its analysis, and presents logical workflows for these procedures.

Core Physicochemical Properties

Methyl 4-O-feruloylquinate, also known as 4-O-Feruloylquinic acid methyl ester, is a derivative of chlorogenic acid.[1][2] Its structure combines a quinic acid methyl ester with a ferulic acid moiety. The following table summarizes its key quantitative properties based on available data.



Property	Value	Source
CAS Number	195723-10-5	[3]
Molecular Formula	C18H22O9	[3]
Molecular Weight	382.36 g/mol	[1][4]
Purity	>97.5%	[2][3]
Melting Point	Data not available	[5]
Boiling Point	Data not available	[5]
Solubility	No quantitative data available. For higher solubility, warming the tube to 37°C and using an ultrasonic bath is recommended.[3] Stock solutions of 10 mM can be prepared.[1]	
рКа	Data not available	_

Analytical and Experimental Protocols

This section details the methodologies pertinent to the characterization and evaluation of **Methyl 4-O-feruloylquinate**.

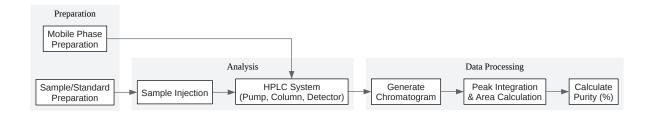
HPLC is a standard method for assessing the purity of chemical compounds.[3] The protocol involves separating the compound from any impurities based on differential partitioning between a stationary and a mobile phase.

Experimental Protocol:

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of
acetonitrile or methanol and water, often with a modifier like formic acid or trifluoroacetic acid
to improve peak shape. The exact ratio is determined through method development.



- Standard and Sample Preparation: Prepare a stock solution of Methyl 4-O-feruloylquinate
 at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
 Create a series of dilutions for calibration if quantitation is needed. Dissolve the sample for
 purity analysis in the same solvent.
- Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18 reversed-phase column), a pump, an autosampler, a column oven, and a detector (e.g., Diode Array Detector DAD or UV-Vis).
- Chromatographic Conditions:
 - Set the column temperature (e.g., 25-40°C).
 - Set the flow rate (e.g., 1.0 mL/min).
 - Program a gradient or isocratic elution profile for the mobile phase.
 - Set the detector wavelength to the absorbance maximum of **Methyl 4-O-feruloylquinate**.
- Data Analysis: Inject the sample. The purity is calculated by dividing the peak area of the main compound by the total area of all peaks detected in the chromatogram, expressed as a percentage.



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Workflow for Purity Determination using HPLC.



NMR spectroscopy is used to elucidate the molecular structure of a compound, confirming the connectivity of atoms. The consistency of the NMR spectrum with the proposed structure is a key quality control parameter.[3]

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-O-feruloylquinate in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD).
- Data Acquisition: Place the NMR tube containing the sample into the NMR spectrometer.
 Acquire standard 1D spectra, including ¹H (proton) and ¹³C (carbon) NMR. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be run to confirm specific structural assignments.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction.
- Spectral Analysis:
 - ¹H NMR: Analyze the chemical shifts (ppm), integration (proton count), and multiplicity (splitting patterns) of the signals to identify the different types of protons and their neighboring atoms.
 - ¹³C NMR: Analyze the chemical shifts of the carbon signals to identify the different carbon environments (e.g., carbonyl, aromatic, aliphatic).
 - 2D NMR: Use correlation peaks to establish C-H and H-H connectivity, confirming the feruloyl and guinate moieties and their linkage.
- Conclusion: Compare the analyzed spectrum with the expected spectrum for the structure of Methyl 4-O-feruloylquinate to confirm its identity.

Lipophilicity, often expressed as logP, is a critical parameter influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[6] RP-TLC is a common experimental method for its determination.[7][8]

Experimental Protocol:

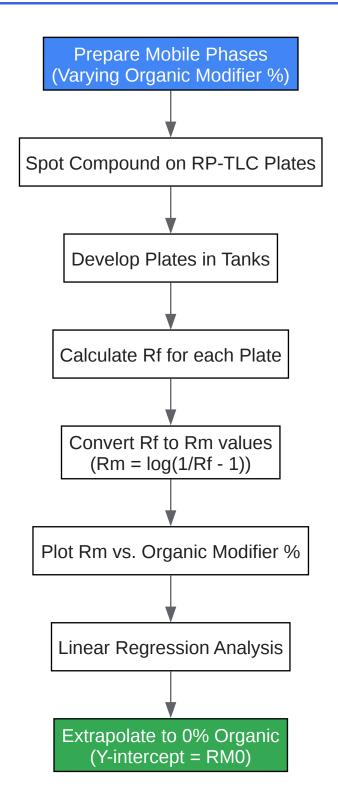
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- Plate and Mobile Phase Preparation: Use RP-TLC plates (e.g., RP-18 F254). Prepare a
 series of mobile phases consisting of a polar buffer (e.g., TRIS buffer, pH 7.4) and an organic
 modifier (e.g., acetone, methanol) in varying concentrations (e.g., 50%, 60%, 70%, 80%
 organic modifier).
- Sample Application: Spot a small amount of the dissolved compound onto the starting line of the TLC plates.
- Chromatographic Development: Place the plates in a chromatography tank saturated with the mobile phase vapor and allow the solvent front to move up the plate.
- Spot Visualization and Rf Measurement: After development, visualize the spots (e.g., under UV light) and measure the distance traveled by the compound and the solvent front to calculate the Rf value for each mobile phase concentration.
- RM Calculation: Convert each Rf value to an RM value using the formula: RM = log((1/Rf) 1).
- Extrapolation to RM0: Plot the calculated RM values against the concentration of the organic modifier. Extrapolate the resulting linear regression to 0% organic modifier (100% aqueous phase). The y-intercept of this plot is the RM0 value, which is a measure of lipophilicity.[7]





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Workflow for Lipophilicity (R_{M0}) Determination via RP-TLC.

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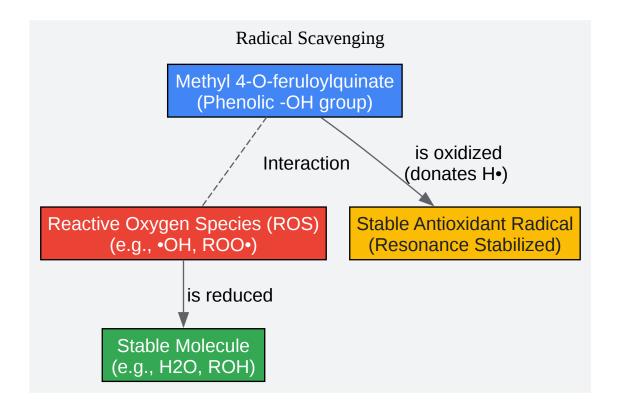


Derivatives of ferulic acid are known for their antioxidant properties.[9] Standard assays can be used to quantify this activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Protocol:

- Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare
 a series of concentrations of Methyl 4-O-feruloylquinate and a standard antioxidant (e.g.,
 Ascorbic Acid, Trolox).
- Reaction: In a microplate well or cuvette, mix a volume of the sample or standard solution
 with a volume of the DPPH solution. Include a control containing only the solvent and DPPH
 solution.
- Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically ~517 nm) using a spectrophotometer.
- Calculation: The scavenging activity is calculated as a percentage of discoloration using the formula: % Inhibition = [(Acontrol Asample) / Acontrol] * 100. The results can be expressed as an IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[10]





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Conceptual Diagram of Phenolic Antioxidant Action.

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